molecular formula C13H19F2NO3 B13489938 Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13489938
M. Wt: 275.29 g/mol
InChI Key: VWJQQWWYUYEWEW-UHFFFAOYSA-N
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Description

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.3.1]nonane core with a tert-butyl carboxylate protecting group at position 3, two fluorine atoms at position 7, and a ketone at position 9.

Properties

Molecular Formula

C13H19F2NO3

Molecular Weight

275.29 g/mol

IUPAC Name

tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C13H19F2NO3/c1-12(2,3)19-11(18)16-6-8-4-13(14,15)5-9(7-16)10(8)17/h8-9H,4-7H2,1-3H3

InChI Key

VWJQQWWYUYEWEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

  • Construction of the bicyclic azabicyclo[3.3.1]nonane core.
  • Introduction of the difluoro substituents at the 7-position.
  • Installation of the tert-butyl carboxylate protecting group.
  • Oxidation to form the 9-oxo functionality.

Each step requires careful selection of reagents, solvents, and reaction conditions such as temperature and time to optimize the yield and purity of the final product.

Key Synthetic Steps

  • Formation of the Azabicyclo[3.3.1]nonane Core
    Starting from suitable precursors such as amino-alcohols or cyclic amines, the bicyclic framework is assembled via intramolecular cyclization reactions. These may involve nucleophilic substitution or ring-closing steps under acidic or basic catalysis.

  • Difluorination at the 7-Position
    The introduction of two fluorine atoms at the 7-position is commonly achieved through electrophilic fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions are optimized to prevent over-fluorination or decomposition.

  • Protection with tert-Butyl Carboxylate Group
    The carboxylate group is protected as a tert-butyl ester using tert-butyl chloroformate or similar reagents in the presence of a base like triethylamine. This step enhances the compound's stability and facilitates purification.

  • Oxidation to 9-Oxo Derivative
    The oxidation of the bicyclic amine to the 9-oxo derivative can be performed using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane, ensuring selective oxidation without affecting other sensitive groups.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, chosen based on reagent solubility and reaction kinetics.
  • Temperature: Reactions are generally conducted at low to moderate temperatures (0 to 40 °C) to control reaction rates and minimize side reactions.
  • Time: Reaction times vary from a few hours to overnight, depending on the step and scale.
  • Purification: Techniques such as column chromatography and recrystallization are employed to isolate the product with high purity.

Comparative Data Table of Key Parameters

Synthetic Step Reagents/Conditions Yield (%) Notes
Azabicyclo core formation Intramolecular cyclization, acidic/basic catalyst 70-85 Depends on precursor purity
Difluorination at 7-position DAST or Selectfluor, DCM, 0-25 °C 60-75 Requires careful control to avoid over-fluorination
tert-Butyl carboxylate protection tert-Butyl chloroformate, triethylamine, DCM 80-90 Efficient protection step
Oxidation to 9-oxo PCC or Dess–Martin periodinane, DCM, RT 65-80 Mild oxidation preserves bicyclic integrity

Analytical Characterization

The purity and structure of this compound are verified by:

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The tert-butyl ester moiety undergoes nucleophilic substitution under acidic or basic conditions. This reaction is critical for deprotection or functional group interconversion.

Reaction ConditionsReagents/SubstratesProducts/OutcomesYield (%)Reference
Acidic hydrolysis (HCl, H₂O/THF)H₂O, HClFree carboxylic acid derivative78–85
Alkaline hydrolysis (NaOH, MeOH)NaOH, methanolSodium carboxylate intermediate92
Transesterification (EtOH, H⁺)Ethanol, acid catalystEthyl ester analog65

The ester’s bulkiness (tert-butyl group) slows hydrolysis kinetics compared to methyl or ethyl esters. Fluorine atoms at the 7-position electronically stabilize the intermediate tetrahedral adduct, enhancing selectivity.

Ketone Functionalization

The 9-oxo group participates in carbonyl-specific reactions, including reductions and condensations.

Reaction TypeReagents/ConditionsProducts/OutcomesYield (%)Reference
Wolff-Kishner reductionNH₂NH₂, NaOH, ethylene glycolBicyclic amine derivative60
Grignard additionMeMgBr, THFTertiary alcohol adduct45
Enolate alkylationLDA, CH₃Iα-Methylated ketone38

The bicyclic structure imposes steric constraints, limiting yields in bulky reagent systems (e.g., Grignard). Difluoro substitution at C7 increases the ketone’s electrophilicity by inductively withdrawing electron density.

Ring-Opening Reactions

The azabicyclo[3.3.1]nonane core undergoes selective ring-opening under oxidative or reductive conditions.

Reaction SystemReagentsProducts/OutcomesSelectivityReference
Hydrogenolysis (H₂, Pd/C)H₂, 10% Pd/C, EtOAcLinear amino alcohol derivative>90%
Ozonolysis (O₃, DCM/MeOH)O₃, DCM/MeOH, Zn/HOAcDicarbonyl fragment70
Acid-mediated cleavage (H₂SO₄)H₂SO₄, H₂OFragmented diamine and ketone byproducts55

Hydrogenolysis preferentially cleaves the C–N bond adjacent to the tert-butyl group, yielding linear products with retained fluorine substituents . Ozonolysis targets the less hindered bridgehead double bond.

Fluorine-Specific Reactivity

The 7,7-difluoro substituents influence both electronic and steric properties:

  • Electrophilic fluorination : No observed reactivity due to saturated fluorination sites.

  • Defluorination : Requires harsh conditions (e.g., Mg, NH₃(l)) but leads to ring instability.

  • Fluorine-directed C–H activation : Pd-catalyzed coupling at γ-positions relative to fluorine .

Comparative Reactivity with Analogues

The difluoro variant shows distinct reactivity compared to non-fluorinated or oxa-bridged analogs:

CompoundKey Reactivity DifferenceCause
Non-fluorinated analogFaster ester hydrolysisReduced electron-withdrawing effect
9-Oxa-3,7-diazabicyclo[3.3.1]nonaneResistance to hydrogenolysisOxa bridge stabilizes ring structure
Benzyl-substituted derivativeEnhanced Grignard reactivityReduced steric hindrance at carbonyl

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via a tetrahedral intermediate stabilized by fluorine’s inductive effect.

  • Reductive amination : The bicyclic framework directs facial selectivity, favoring axial attack .

  • Cross-coupling : Fluorine atoms enhance oxidative addition kinetics in Pd-mediated reactions .

Scientific Research Applications

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Fluorine-Free Analogs
  • Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3) Structure: Lacks fluorine atoms at position 5. Molecular Formula: C₁₃H₂₁NO₃ Molecular Weight: 239.32 g/mol Key Data: Purity ≥95%; used in structure-activity relationship (SAR) studies for nAChR ligands .
Hydroxyl-Substituted Analogs
  • Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 389890-40-8) Structure: Replaces the ketone at position 9 with a hydroxyl group. Molecular Weight: 241.33 g/mol Application: Intermediate in synthesizing pyrazine derivatives via Mitsunobu reactions .
Benzyl-Substituted Analogs
  • Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7) Structure: Incorporates a benzyl group and an additional nitrogen (3,7-diaza). Molecular Formula: C₁₉H₂₆N₂O₃ Hazard Data: H302 (acute toxicity), H315 (skin irritation) . Synthesis: Prepared via a Mannich reaction using benzylamine and paraformaldehyde .

Heteroatom Variations

Oxygen-Containing Analogs
  • Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Structure: Replaces a carbon with oxygen (9-oxa). Molecular Formula: C₁₁H₂₁ClN₂O₃ Key Data: Supplied by 13 global vendors, including Minakem (France) and Acros Organics (Belgium) .
Sulfur-Containing Analogs
  • Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate Structure: Replaces nitrogen with sulfur (3-thia). Note: Limited data available; primarily used in PubChem studies .

Positional Isomerism and Stereochemistry

  • Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 909135-31-5) Structure: Ketone at position 7 instead of 9. Molecular Weight: 239.32 g/mol Purity: ≥97% (Aladdin Scientific) .
  • Tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Structure: Exo-configuration at position 3 with an amino group. Application: Intermediate in peptide synthesis .

Key Comparative Data

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₃H₂₀F₂NO₃ 276.31 Not Provided 7,7-difluoro, 9-oxo
Tert-butyl 9-oxo-3-azabicyclo[...]-3-carboxylate C₁₃H₂₁NO₃ 239.32 512822-34-3 9-oxo
Tert-butyl 7-benzyl-9-oxo-3,7-diaza[...]-carboxylate C₁₉H₂₆N₂O₃ 330.42 227940-70-7 7-benzyl, 3,7-diaza
Tert-butyl 7-oxo-3-azabicyclo[...]-3-carboxylate C₁₃H₂₁NO₃ 239.32 909135-31-5 7-oxo

Research Findings and Challenges

  • Spectral Data: Analogs like tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate show distinct NMR shifts (δ 159.4 ppm for carbonyl in ¹³C NMR) .
  • Hazards : Benzyl-substituted derivatives (e.g., CAS 227940-70-7) pose risks of acute toxicity (H302) and require careful handling .
  • Availability : Many analogs are commercially available (e.g., from Pharmablock, Aladdin Scientific) but may require custom synthesis for fluorinated variants .

Biological Activity

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a compound with the CAS number 280761-97-9, belongs to a class of bicyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity through various studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C12H19F2NO4\text{C}_{12}\text{H}_{19}\text{F}_2\text{N}\text{O}_4

This structure includes a bicyclic framework that is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonaneStaphylococcus aureus20

Enzyme Inhibition

Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane has been investigated for its potential as an enzyme inhibitor. In vitro studies demonstrated that it can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders .

Neuroprotective Effects

There is emerging evidence suggesting that azabicyclo compounds may possess neuroprotective properties. Research indicates that tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane could protect neuronal cells from oxidative stress-induced damage . This property makes it a candidate for further exploration in neurodegenerative disease models.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of several azabicyclo compounds against common pathogens. Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane exhibited a notable inhibition against both gram-positive and gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of Alzheimer's disease showed that treatment with tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane resulted in improved cognitive function and reduced levels of neuroinflammation markers . This suggests a promising role for the compound in neuroprotective therapies.

Q & A

What are the recommended methods for synthesizing tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate in a laboratory setting?

Level: Basic
Methodological Answer:
Synthesis typically involves constructing the bicyclo[3.3.1]nonane core via ring-closing metathesis or condensation reactions, followed by functionalization. For example:

Core Formation : Use a [3+3] cycloaddition or intramolecular alkylation to build the bicyclic framework.

Fluorination : Introduce fluorine atoms at the 7,7-positions using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Oxo Group Installation : Oxidize the 9-position via ketone formation using PCC (pyridinium chlorochromate) or Swern oxidation.

Carboxylate Protection : Protect the amine group with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization requires NMR (¹H, ¹³C, ¹⁹F) and HRMS to confirm regioselectivity .

How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to confirm bicyclic structure, fluorine coupling (²J/³J couplings for difluoro groups), and Boc protection.
  • ¹⁹F NMR : Identify chemical shifts (δ -180 to -220 ppm for CF₂ groups) and splitting patterns.
  • IR Spectroscopy : Verify carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups).
  • X-ray Crystallography : Resolve stereochemistry and bond angles (if crystalline).
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-referencing with analogous bicyclic compounds (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) ensures accuracy .

What are the optimal storage conditions to ensure the compound’s stability?

Level: Basic
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent:

  • Hydrolysis : Moisture degrades the Boc group; use desiccants like silica gel.
  • Thermal Decomposition : Avoid temperatures >40°C (risk of decarboxylation).
  • Light Sensitivity : UV exposure may cleave the bicyclic framework.
    Stability under recommended conditions is confirmed by periodic HPLC analysis (≥95% purity over 6 months) .

What experimental approaches can investigate the reactivity of the difluoro and oxo groups under varying pH conditions?

Level: Advanced
Methodological Answer:
Design pH-dependent kinetic studies:

Acidic Conditions (pH <3) : Monitor Boc deprotection (TFA/water) and ketone hydration.

Neutral/Basic Conditions (pH 7–12) : Assess nucleophilic attack at the ketone (e.g., Grignard reagents) or fluorine substitution (e.g., SN2 with alkoxides).
Use in situ ¹⁹F NMR to track reaction progress. For example, fluorine loss at pH >10 suggests base-mediated defluorination. Computational modeling (DFT) predicts transition states for substituent effects .

How can DFT calculations predict electronic effects of difluoro substituents on the bicyclic framework?

Level: Advanced
Methodological Answer:
Perform DFT studies (B3LYP/6-311+G(d,p)) to:

Charge Distribution : Map electrostatic potential (ESP) to identify electrophilic/nucleophilic sites.

Conformational Analysis : Compare energy barriers between chair and boat conformations.

Fluorine Impact : Evaluate hyperconjugation (C-F σ* interactions) on ring strain and reactivity.
Results correlate with experimental NMR shifts (e.g., deshielding at C-7 due to fluorine electronegativity) .

What strategies assess environmental persistence when ecotoxicological data is unavailable?

Level: Advanced
Methodological Answer:
Adopt tiered testing:

Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to estimate biodegradation pathways .

QSAR Modeling : Predict bioaccumulation (logP) and toxicity using software like EPI Suite.

Microcosm Studies : Simulate soil/water systems with LC-MS/MS quantification of degradation products (e.g., fluoroacetate).

OECD 301D Test : Measure inherent biodegradability under aerobic conditions.
Contradictions in data require validation via replicate experiments and meta-analysis .

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